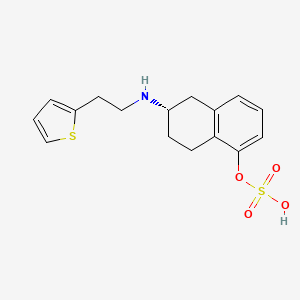
F327
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F327 is a compound known for its role as an oxytocin antagonist Oxytocin antagonists are compounds that inhibit the action of oxytocin, a hormone involved in various physiological processes such as childbirth and lactation
Preparation Methods
The synthesis of F327 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions for this compound are detailed in scientific literature, but generally, it involves the use of organic solvents, catalysts, and controlled reaction environments . Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as preparative liquid chromatography .
Chemical Reactions Analysis
F327 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
F327 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways and as a reference compound in analytical studies.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for modulating oxytocin-related pathways.
Medicine: this compound’s role as an oxytocin antagonist makes it a candidate for therapeutic applications, particularly in conditions where oxytocin’s effects need to be inhibited.
Industry: In industrial applications, this compound can be used in the development of new materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of F327 involves its interaction with oxytocin receptors, where it inhibits the binding of oxytocin. This inhibition prevents the downstream signaling pathways that are typically activated by oxytocin, thereby modulating physiological processes such as uterine contractions and milk ejection . The molecular targets of this compound include the oxytocin receptors, and its effects are mediated through the inhibition of these receptors’ activity.
Comparison with Similar Compounds
F327 is unique among oxytocin antagonists due to its specific binding affinity and selectivity for oxytocin receptors. Similar compounds include other oxytocin antagonists like atosiban and barusiban, which also inhibit oxytocin receptors but may differ in their binding affinities, selectivity, and pharmacokinetic properties . This compound’s uniqueness lies in its specific molecular structure, which allows for distinct interactions with the oxytocin receptor, potentially leading to different therapeutic outcomes.
Properties
CAS No. |
151272-15-0 |
|---|---|
Molecular Formula |
C42H67N11O11S |
Molecular Weight |
934.124 |
IUPAC Name |
(2S)-1-[(4S,7S,10S,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1,5-diamino-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H67N11O11S/c1-5-22(3)33-40(61)52-34(23(4)54)41(62)50-30(20-32(45)55)37(58)48-28(42(63)53-17-8-10-31(53)39(60)47-27(35(46)56)9-7-16-43)15-18-65-21-26(44)36(57)49-29(38(59)51-33)19-24-11-13-25(14-12-24)64-6-2/h11-14,22-23,26-31,33-34,54H,5-10,15-21,43-44H2,1-4H3,(H2,45,55)(H2,46,56)(H,47,60)(H,48,58)(H,49,57)(H,50,62)(H,51,59)(H,52,61)/t22?,23-,26+,27+,28+,29-,30+,31+,33+,34+/m1/s1 |
InChI Key |
QEFQIGQJUGMXCA-NZVKYZORSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)N)CC(=O)N)C(C)O |
Synonyms |
F 327 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Benzo[4,5]imidazo[1,2-d][1,4]oxazocine](/img/structure/B585549.png)










![[(1R,2R,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B585569.png)


